2-Fluoro-4-nitrophenol

Description

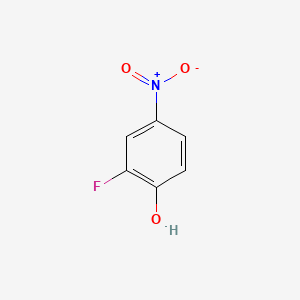

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPHLVJBJOCHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075393 | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light brown solid; [Alfa Aesar MSDS] | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0026 [mmHg] | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-19-0 | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitrophenol (CAS 403-19-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrophenol, with the CAS registry number 403-19-0, is a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a fluorine atom and a nitro group on a phenol (B47542) ring, imparts specific reactivity that makes it a valuable building block in the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is an off-white to yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 403-19-0 | [1][3][4] |

| Molecular Formula | C₆H₄FNO₃ | [1][3][4] |

| Molecular Weight | 157.10 g/mol | [3][5] |

| Appearance | Off-white to yellow crystalline powder | [1][4] |

| Melting Point | 117-122 °C | [1][3][6] |

| Boiling Point | 281.2 ± 25.0 °C (Predicted) | [1][7] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [1] |

| Flash Point | 123.9 ± 23.2 °C | [1][7] |

| Solubility | Soluble in Methanol | [8] |

| pKa | 5.67 ± 0.22 (Predicted) | [8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Spectra available, confirmation of product in synthesis. | [6] |

| ¹³C NMR | Spectra available. | [9] |

| FTIR | Spectra available. | [10] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 157.100 | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-fluorophenol.[6][12]

Materials:

-

2-Fluorophenol (32.3 g, 0.288 mol)

-

90% Nitric acid (22 g, 0.31 mol HNO₃)

-

Ether

-

Anhydrous magnesium sulfate

-

Ice-salt bath

Procedure:

-

Dissolve 2-Fluorophenol in dichloromethane in a flask suitable for cooling.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add 90% nitric acid, controlling the rate of addition to maintain the reaction temperature at approximately -5 °C. The addition should take about 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Collect the precipitate by filtration and wash it several times with cold dichloromethane.[6]

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Methylcyclohexane

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude solid in ether.

-

Wash the ether solution with water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Evaporate the ether to obtain the solid residue.

-

Recrystallize the resulting solid from methylcyclohexane to yield pale yellow crystals of this compound.[6] A similar recrystallization can be performed using ethanol.[13]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statement Codes | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [14] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364 | [14] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [14] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [14] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P317 | [14] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 | [14] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, making it suitable for nucleophilic substitution reactions.[1] The fluorine atom provides additional versatility for creating complex molecules.[1] It is utilized in the development of anti-inflammatory and analgesic drugs.[4]

Biological Relevance and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the metabolism of nitrophenols, in general, has been studied. The metabolic fate of nitrophenols typically involves Phase I and Phase II biotransformation reactions.[15] Phase I reactions, mediated by cytochrome P450, can include reduction of the nitro group to an amino group and oxidation of the aromatic ring.[15] The resulting metabolites, along with the parent compound, can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[15]

A representative metabolic pathway for p-nitrophenol, a related compound, is depicted below. This pathway involves initial oxidation to 4-nitrocatechol, followed by further enzymatic degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 99 403-19-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 403-19-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 403-19-0 | CAS DataBase [m.chemicalbook.com]

- 9. This compound(403-19-0)IR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. echemi.com [echemi.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

physical and chemical characteristics of 2-Fluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of 2-Fluoro-4-nitrophenol (CAS No. 403-19-0). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document summarizes key quantitative data, outlines experimental protocols, and presents visual representations of experimental workflows.

Physical and Chemical Properties

This compound is an off-white to yellow crystalline powder.[1][2] It is a crucial intermediate in various synthetic processes due to its unique molecular structure, featuring both a fluorine atom and a nitro group on a phenol (B47542) ring.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H4FNO3 | [1][3] |

| Molecular Weight | 157.10 g/mol | [1] |

| Melting Point | 117-122 °C | [1][3][4][5] |

| Boiling Point | 281.2 ± 25.0 °C (Predicted) | [1][3][5] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | 5.67 ± 0.22 (Predicted) | [3][5] |

| Appearance | Off-white to yellow crystalline powder | [1][2][3][5] |

| Property | Value | Source |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [1] |

| Flash Point | 123.9 ± 23.2 °C | [1] |

| Refractive Index | 1.582 | [1] |

| Solubility | Soluble in Methanol | [3][5] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the molecular structure. For instance, after synthesis, Nuclear Magnetic Resonance (CDCl3) analysis is used to confirm the product is this compound.[4][6]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO2), and C-F bonds.[7]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[8][9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 2-fluorophenol.[4][6]

Materials:

-

2-Fluorophenol

-

90% Nitric acid

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-Fluorophenol (32.3 g, 0.288 mol) in dichloromethane in an ice-salt bath and cool to -10 °C.[4][6]

-

Slowly add 90% nitric acid (22 g, 0.31 mol HNO3) while maintaining the reaction temperature at approximately -5 °C. The addition process should take about 1 hour.[4][6]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.[4][6]

-

Collect the precipitate by filtration and wash it several times with cold dichloromethane.[4][6]

-

Dissolve the solid in ether, wash with water, and dry over anhydrous magnesium sulfate.[4][6]

-

Recrystallize the resulting solid from methylcyclohexane to yield pale yellow crystals of this compound.[4][6]

-

The final product can be confirmed by Nuclear Magnetic Resonance (CDCl3) analysis.[4][6]

A variation of this synthesis involves a nitrosation reaction followed by an oxidation reaction.[10]

Reactivity and Chemical Behavior

The presence of both a fluorine atom and an electron-withdrawing nitro group on the phenol ring dictates the reactivity of this compound.[1]

-

Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group enhances the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.[1] The fluorine atom can act as a leaving group in such reactions.

-

Acidity : The phenolic proton is acidic, and its pKa is influenced by the electron-withdrawing effects of the fluoro and nitro substituents. The predicted pKa is approximately 5.67.[3][5]

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis with significant applications in several industries.

-

Pharmaceuticals : It serves as a building block in the synthesis of novel drug candidates.[1][2] Its derivatives are explored for various pharmacological activities.

-

Agrochemicals : This compound is utilized in the development of new herbicides and pesticides.[1][2]

-

Material Science : Researchers are investigating its potential use in the creation of specialty polymers and other advanced materials.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage : The compound should be stored in a cool, well-ventilated area, away from heat and moisture, under an inert atmosphere at room temperature.[1][3][5]

-

Handling : Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[3]

This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. For more specific applications and advanced experimental details, consulting the primary literature is recommended.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [chembk.com]

- 4. This compound | 403-19-0 [chemicalbook.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(403-19-0) 1H NMR [m.chemicalbook.com]

- 9. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 10. CN1850778A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-4-nitrophenol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrophenol, a versatile chemical intermediate with significant applications in pharmaceutical development, analytical chemistry, and material science. This document details its molecular structure, physicochemical properties, and established synthesis protocols.

Core Molecular and Physical Properties

This compound, with the CAS number 403-19-0, is a substituted aromatic compound.[1][2] Its structure consists of a phenol (B47542) ring substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the hydroxyl group. This unique arrangement of functional groups imparts specific reactivity and properties to the molecule. The compound typically appears as a white to light yellow crystalline powder.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₃ | [1][2][3] |

| Molecular Weight | 157.1 g/mol | [1][2][3] |

| Melting Point | 118 - 122 °C | [1][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥ 97% (GC) | [1] |

| InChI Key | ORPHLVJBJOCHBR-UHFFFAOYSA-N | [2] |

| SMILES | Oc1ccc(cc1F)--INVALID-LINK--=O | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the relative positions of the hydroxyl, fluoro, and nitro functional groups on the benzene (B151609) ring.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the nitration of 2-fluorophenol (B130384). A common laboratory-scale protocol is detailed below.

Synthesis of this compound from 2-Fluorophenol

This method involves the direct nitration of 2-fluorophenol using nitric acid in a suitable solvent.[4][5]

Materials:

-

2-Fluorophenol

-

90% Nitric acid

-

Ice-salt bath

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve 2-fluorophenol (e.g., 32.3 g, 0.288 mol) in dichloromethane in a flask.[4][5]

-

Slowly add 90% nitric acid (e.g., 22 g, 0.31 mol) to the cooled solution. Control the addition rate to maintain the reaction temperature at approximately -5 °C. The addition process should take about 1 hour.[4][5]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[4][5]

-

Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane.[4][5]

-

To purify the product, dissolve the solid in ether, wash with water, and dry the ether layer over anhydrous magnesium sulfate.[4][5]

-

Recrystallize the resulting solid from methylcyclohexane to yield pale yellow crystals of this compound.[4][5]

A patent also describes a two-step method involving the nitrosation of 2-fluorophenol followed by oxidation with dilute nitric acid.[6]

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: Synthesis and purification workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and serious eye irritation and may cause respiratory irritation.[7][8]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

Response: If swallowed, get medical help. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[7][8]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7][8]

-

Disposal: Dispose of contents/container in accordance with local regulations.[7][8]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. While the raw spectral data is extensive, links to ¹H NMR, IR, and Mass Spectrometry data are available for further analysis.[9][10][11][12] Nuclear Magnetic Resonance (NMR) analysis is used to confirm the product's structure.[4]

This guide provides foundational technical information for professionals working with this compound. For more detailed analytical data and specific applications, consulting the cited resources is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 403-19-0 [chemicalbook.com]

- 6. CN1850778A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 403-19-0 Name: this compound [xixisys.com]

- 9. This compound(403-19-0) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of 2-Fluoro-4-nitrophenol from 2-Fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-nitrophenol, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document details two primary synthetic methodologies originating from 2-fluorophenol (B130384): direct nitration and a two-step nitrosation-oxidation pathway. This guide is intended for an audience with a professional background in chemistry and drug development, offering detailed experimental protocols, comparative data, and process visualizations to aid in laboratory and developmental scale-up activities.

Executive Summary

The synthesis of this compound from 2-fluorophenol is a critical transformation in organic synthesis. While direct nitration offers a straightforward approach, it is often hampered by the formation of isomeric byproducts, leading to challenging purification and lower yields of the desired product. A more regioselective two-step process involving nitrosation followed by oxidation presents a higher-yielding and purer alternative. This guide provides a detailed comparison of these two methods to inform strategic decisions in chemical development and manufacturing.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the two primary synthetic routes to this compound from 2-fluorophenol.

Table 1: Direct Nitration of 2-Fluorophenol

| Parameter | Value | Reference |

| Starting Material | 2-Fluorophenol | [1][2] |

| Reagents | 90% Nitric Acid, Dichloromethane (B109758) | [1][2] |

| Reaction Temperature | -10°C to 0°C | [1][2] |

| Reaction Time | ~2 hours | [1][2] |

| Product Yield (this compound) | Approximately 28.5% (calculated from 13 g product from 32.3 g starting material) | [1][2] |

| Byproduct | 2-Fluoro-6-nitrophenol (B128858) (yield ~30%) | [1][2] |

| Purity | Requires significant purification to separate isomers | [3] |

| Melting Point | 119-121°C | [1][2] |

Table 2: Two-Step Nitrosation and Oxidation

| Parameter | Value | Reference |

| Starting Material | 2-Fluorophenol | [3][4][5] |

| Step 1 Reagents (Nitrosation) | Sodium Nitrite (B80452), Hydrochloric Acid | [3][4][5] |

| Step 1 Temperature | -5°C to 5°C (0°C preferred) | [3][4][5] |

| Intermediate | 2-Fluoro-4-nitrosophenol | [3][4] |

| Step 2 Reagents (Oxidation) | Dilute Nitric Acid (15-55%) | [3][5] |

| Step 2 Temperature | Up to 40°C | [3][5] |

| Product Yield | Up to 90% | [3][5] |

| Purity | >99.5% after recrystallization | [3][5] |

Experimental Protocols

Method 1: Direct Nitration of 2-Fluorophenol

This protocol is adapted from established procedures for the direct nitration of 2-fluorophenol.[1][2]

Materials:

-

2-Fluorophenol (32.3 g, 0.288 mol)

-

90% Nitric Acid (22 g, 0.31 mol)

-

Dichloromethane

-

Ether

-

Anhydrous Magnesium Sulfate

-

Methylcyclohexane

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-fluorophenol in dichloromethane in a reaction vessel equipped with a stirrer and place it in an ice-salt bath to cool to -10°C.

-

Slowly add 90% nitric acid dropwise to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature at approximately -5°C. This process should take about 1 hour.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.

-

Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane. This solid is the crude this compound.

-

To purify, dissolve the solid in ether, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield a solid, which is then recrystallized from methylcyclohexane.

-

The final product is a pale yellow solid. The dichloromethane mother liquor contains the 2-fluoro-6-nitrophenol isomer, which can be isolated separately.[1][2]

Method 2: Two-Step Synthesis via Nitrosation and Oxidation

This high-yield, high-purity protocol is based on a patented method.[3][5]

Materials:

-

2-Fluorophenol (0.67 mol)

-

15% Hydrochloric Acid (500 ml)

-

35% Sodium Nitrite solution (1 mol)

-

30% Dilute Nitric Acid (1.2 mol)

-

Standard laboratory glassware with two dropping funnels

Procedure:

Step A: Nitrosation

-

To a 1L three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, add 500 ml of 15% hydrochloric acid and cool to 0°C.[5]

-

Simultaneously and dropwise, add the 35% sodium nitrite solution and the 2-fluorophenol over a period of 45 minutes, maintaining the temperature at 0°C.[5]

-

After the addition is complete, continue to stir the mixture at the same temperature for 1 hour.[5]

-

Filter the resulting mixture to collect the 2-fluoro-4-nitrosophenol intermediate.[5]

Step B: Oxidation

-

Transfer the filter cake (2-fluoro-4-nitrosophenol) to a 500 ml three-necked flask.

-

At approximately 5°C, add 1.2 mol of 30% dilute nitric acid.[5]

-

Mix well and gradually heat the mixture to 40°C and maintain for 1 hour.[5]

-

Cool the mixture and filter to obtain the crude this compound.

-

Recrystallize the crude product from ethanol to obtain a final product with a purity of 99.5%.[5] The yield is approximately 90%.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Caption: Direct nitration of 2-fluorophenol yielding a mixture of isomers.

Caption: Two-step synthesis via nitrosation and subsequent oxidation.

References

- 1. This compound | 403-19-0 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN1850778A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of 2-Fluoro-4-nitrophenol from 3,4-Difluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-4-nitrophenol from 3,4-Difluoronitrobenzene. This process is of significant interest in medicinal chemistry and materials science, where fluorinated aromatic compounds are pivotal building blocks. The synthesis hinges on the principle of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry.

Core Principles: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 3,4-Difluoronitrobenzene is achieved through a selective nucleophilic aromatic substitution reaction. In this case, the nucleophile is a hydroxide (B78521) ion (OH⁻), which displaces one of the fluorine atoms on the benzene (B151609) ring.

The regioselectivity of this reaction is dictated by the electronic effects of the nitro group (-NO₂). The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. In 3,4-Difluoronitrobenzene, the fluorine atom at the C-4 position is para to the nitro group, making it significantly more electrophilic and thus more susceptible to nucleophilic attack than the fluorine atom at the C-3 (meta) position. This electronic preference ensures a high yield of the desired this compound isomer.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently collapses to the final product with the expulsion of a fluoride (B91410) ion.

Experimental Protocol: Selective Hydrolysis of 3,4-Difluoronitrobenzene

While a specific, peer-reviewed synthesis protocol for this exact transformation is not widely published, a robust experimental procedure can be derived from analogous reactions, such as the hydrolysis of similar activated dihalobenzenes and the well-documented SNAr reactions of 3,4-Difluoronitrobenzene with other nucleophiles. The following protocol is a comprehensive representation of the likely required conditions.

Materials:

-

3,4-Difluoronitrobenzene

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water (distilled or deionized)

-

A suitable organic solvent (e.g., Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Dioxane)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for acidification

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Difluoronitrobenzene in a suitable water-miscible organic solvent such as DMSO or THF. The use of a co-solvent is recommended to ensure the miscibility of the organic substrate and the aqueous base.

-

Reagent Addition: Prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water. Add this aqueous solution dropwise to the stirred solution of 3,4-Difluoronitrobenzene at room temperature. An excess of the hydroxide source is typically used to drive the reaction to completion.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration would be in the range of 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it may be removed under reduced pressure. Dilute the aqueous residue with water.

-

Acidification: Carefully acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the pH is acidic (pH 1-2). This will protonate the phenoxide intermediate to form the desired this compound, which will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Parameter | Value | Notes |

| Reactants | ||

| 3,4-Difluoronitrobenzene | 1.0 eq | Starting material |

| Sodium Hydroxide | 1.5 - 2.0 eq | Nucleophile and base |

| Solvent | DMSO/Water or THF/Water | Co-solvent system to ensure miscibility |

| Reaction Temperature | 50 - 100 °C | To be optimized |

| Reaction Time | 2 - 8 hours | Monitor by TLC or GC |

| Product | ||

| This compound | Desired product | |

| Anticipated Yield | 70 - 90% | Based on analogous reactions |

| Purity (after recrystallization) | >98% | |

| Appearance | Pale yellow solid | |

| Melting Point | 120-122 °C | [1] |

Visualizations

Reaction Pathway

Caption: Synthesis of this compound via SNAr.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

3,4-Difluoronitrobenzene is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Hydroxide and Potassium Hydroxide are corrosive. Avoid contact with skin and eyes.

-

Strong acids like HCl and H₂SO₄ are corrosive and should be handled with care.

-

The reaction should be performed with caution, especially during the heating and acidification steps.

This technical guide provides a comprehensive overview for the synthesis of this compound from 3,4-Difluoronitrobenzene. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific laboratory setup.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a predictive solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter, enabling researchers to generate precise data for applications in drug development, process chemistry, and formulation science.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₃ | [1] |

| Molecular Weight | 157.10 g/mol | [2] |

| Melting Point | 120-122 °C | [2] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| pKa | ~5.7 (Predicted) | [3] |

The presence of a phenolic hydroxyl group allows this compound to act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. The aromatic ring contributes to its nonpolar character. This combination of polar and nonpolar features suggests that its solubility will be highly dependent on the nature of the solvent.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative to semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and by analogy to the closely related compound, 4-nitrophenol, which is known to be soluble in many organic solvents.[4][5][6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of this compound can form strong hydrogen bonds with methanol. It has been reported to be soluble in methanol.[3] |

| Ethanol (B145695) | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, leading to favorable interactions. | |

| Isopropanol | Moderate to High | The increased steric hindrance of the isopropyl group compared to ethyl and methyl groups may slightly reduce solubility. | |

| Polar Aprotic | Acetone (B3395972) | High | The carbonyl group of acetone is a good hydrogen bond acceptor for the phenolic proton of this compound. |

| Ethyl Acetate | Moderate to High | The ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound. | |

| Acetonitrile (B52724) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to acetone and ethyl acetate. | |

| Nonpolar Aromatic | Toluene (B28343) | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of this compound through π-π stacking, but the polar groups of the solute will limit solubility. |

| Nonpolar Aliphatic | Hexane (B92381) | Low | The significant difference in polarity between the highly polar this compound and the nonpolar hexane will result in poor solubility. |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, making it a reasonably good solvent for many organic compounds. |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8][9][10][11][12]

The following diagram outlines the general workflow for determining the solubility of this compound using the shake-flask method.

This protocol provides a step-by-step guide for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

HPLC system with a UV detector (for HPLC analysis)

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

-

Quantification:

-

The concentration of this compound in the clear, saturated filtrate can be determined by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

-

This method is suitable for determining solubility in volatile organic solvents.[13][14][15]

Protocol:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the residue is the mass of this compound that was dissolved in the known volume of the solvent.

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100

HPLC is a more sensitive and specific method for determining solubility, especially at lower concentrations.[16][17][18]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

Calculation:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) * Dilution factor

Typical HPLC Conditions for Nitrophenols:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the phenol (B47542) is in its protonated form. A common starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where this compound has a strong absorbance (a wavelength scan should be performed to determine the λmax).

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

Conclusion

While readily available quantitative solubility data for this compound is limited, a predictive understanding of its behavior in various organic solvents can be established based on its physicochemical properties and structural similarity to related compounds. For drug development and process optimization, where precise solubility data is imperative, the detailed experimental protocols provided in this guide for the isothermal shake-flask method, coupled with either gravimetric or HPLC analysis, offer a robust framework for generating accurate and reliable results. The provided workflows and diagrams serve as a clear and concise guide for researchers to implement these methodologies in their laboratories.

References

- 1. This compound | C6H4FNO3 | CID 9825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-フルオロ-4-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitrophenol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-4-nitrophenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed experimental protocols and structured data for practical application.

Physicochemical Data of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical substances. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Melting Point | 120-122 °C | [1][2][3] |

| Boiling Point | 281.2 ± 25.0 °C (Predicted) | [1][3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4][5]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4][6]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. Subsequently, a fresh sample is heated slowly, with the temperature increase controlled to about 1-2 °C per minute as the expected melting point is approached.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] This is a characteristic physical property used for identification and purity assessment.

Apparatus:

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath.[9][10]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles from the open end.[9][10]

-

Observation and Recording: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 403-19-0 [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-Fluoro-4-nitrophenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrophenol (CAS No. 403-19-0), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical reference for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is an aromatic organic compound with the molecular formula C₆H₄FNO₃. Its structure, characterized by a phenol (B47542) ring substituted with a fluorine atom and a nitro group, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with experimental protocols and a logical workflow for its spectroscopic characterization.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H NMR Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.2 (broad s) | Singlet | - | OH |

| 8.15 | Doublet of doublets | J(H,H) = 9.2, J(H,F) = 3.0 | H-3 |

| 8.05 | Doublet of doublets | J(H,H) = 9.2, J(H,H) = 2.8 | H-5 |

| 7.35 | Triplet | J(H,H) = 9.2 | H-6 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.7 | C-1 (C-OH) |

| 155.0 (d, ¹J(C,F) = 245 Hz) | C-2 (C-F) |

| 140.0 | C-4 (C-NO₂) |

| 126.0 (d, ³J(C,F) = 10 Hz) | C-5 |

| 118.0 (d, ²J(C,F) = 25 Hz) | C-3 |

| 115.5 (d, ⁴J(C,F) = 3 Hz) | C-6 |

Solvent: DMSO-d₆

Table 3: ¹⁹F NMR Data for this compound [3]

| Chemical Shift (δ) ppm |

| -118.5 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The solid-state spectrum was obtained using the Attenuated Total Reflectance (ATR) technique.[4]

Table 4: IR Absorption Data for this compound [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad | O-H stretch |

| 1580 | Strong | Asymmetric NO₂ stretch |

| 1520 | Strong | Aromatic C=C stretch |

| 1340 | Strong | Symmetric NO₂ stretch |

| 1250 | Strong | C-O stretch |

| 1100 | Strong | C-F stretch |

| 830 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Table 5: Mass Spectrometry Data for this compound [5]

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular ion) |

| 127 | 30 | [M - NO]⁺ |

| 111 | 15 | [M - NO₂]⁺ |

| 99 | 40 | [M - NO - CO]⁺ |

| 83 | 25 | [C₅H₃FO]⁺ |

| 75 | 50 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) was prepared by dissolving the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a standard 5 mm NMR tube. For ¹⁹F NMR, deuterated chloroform (B151607) (CDCl₃) was used as the solvent.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied.

-

¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded on an FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[4]

-

Data Acquisition: The spectrum was acquired over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound was prepared in methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Instrumentation: The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Conditions:

-

Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample was injected in splitless mode.

-

Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Processing: The acquired data was processed using the instrument's software to identify the peaks and their relative intensities.

Workflow Visualization

The logical workflow for the comprehensive spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

safety and handling precautions for 2-Fluoro-4-nitrophenol

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-nitrophenol

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It outlines the material's hazards, proper handling and storage procedures, emergency response, and detailed experimental protocols for safety assessment.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 403-19-0 | |

| Molecular Formula | FC₆H₃(NO₂)OH | |

| Molecular Weight | 157.10 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 120-122 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is provided below, outlining its primary health risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

(Source:[1])

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in handling areas.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or risk of splashing, impervious clothing is recommended. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection as needed. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Emergency Procedures for Spills

In the event of a spill, follow these procedures to mitigate the hazard.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.

-

Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminant.

-

Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the skin and eye irritation potential of a chemical like this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[2][3][4][5]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[2][3]

-

Test Substance Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[2] The substance is moistened with a small amount of water or a suitable vehicle to ensure good skin contact. The site is then covered with a gauze patch and secured with tape.

-

Exposure Duration: The standard exposure period is 4 hours.[2]

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance.[2] The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[2] Observations may continue for up to 14 days if the effects are not fully reversed.[2]

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe). The mean scores for each effect at the specified time points are calculated.

-

Classification: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 for erythema/eschar or edema in at least 2 of 3 tested animals, or if the effects persist to the end of the 14-day observation period.[2]

OECD Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.[6][7][8]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[7]

-

Test Substance Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]

-

Procedure: The eyelids are gently held together for about one second after application to prevent loss of the material. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis).

-

Scoring: Each of the three tissues is scored separately according to a standardized scale.

-

Classification: The scores are evaluated in conjunction with the nature and severity of the lesions and their reversibility. A substance is classified based on the persistence and severity of the ocular responses.

Visualized Workflows

Standard Handling Workflow

Caption: Standard laboratory workflow for handling this compound.

Emergency Spill Response

Caption: Emergency response workflow for a this compound spill.

References

2-Fluoro-4-nitrophenol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-4-nitrophenol (CAS No. 403-19-0). Maintaining the chemical integrity of this compound is critical for its effective use as an intermediate in pharmaceutical and agrochemical synthesis, as well as in various research applications. This document synthesizes available data to ensure proper handling, storage, and preservation of its quality.

Core Stability Profile

This compound is a crystalline solid, appearing as an off-white to yellow powder. It is generally considered stable when handled and stored under recommended conditions.[1][2] Its stability is crucial for its role as a versatile intermediate in organic synthesis, where its reactivity is harnessed for developing complex molecules.[2]

While specific quantitative data on its degradation kinetics under various stress conditions (e.g., thermal, photolytic, hydrolytic) is not extensively available in public literature, its stability and compatibility with various reaction conditions make it a preferred choice for chemists.[2] To maintain its integrity and prevent degradation, adherence to proper storage and handling protocols is essential.[3]

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to store it in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] This prevents degradation that may be caused by exposure to heat or moisture.[3] The following table summarizes the recommended storage conditions from various chemical suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Specific temperature ranges provided include 2-8°C and 10-25°C. | [2], |

| Atmosphere | Store in a dry and well-ventilated place. Some suppliers recommend storage under an inert atmosphere. | [4],[5] |

| Container | Keep container tightly closed. | [4] |

| Incompatible Materials | Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [4] |

Handling Precautions

Proper handling is crucial to maintain the stability and safety of this compound. It is advised to handle the compound in a well-ventilated place.[4] Personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, should be worn.[4] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[4]

Logical Framework for Stability

The stability of this compound is directly influenced by the environmental conditions of its storage. The following diagram illustrates the relationship between proper storage conditions and the preservation of the compound's chemical integrity.

Caption: Relationship between storage conditions and stability.

General Experimental Workflow for Stability Assessment

Caption: General workflow for chemical stability testing.

References

Methodological & Application

Application of 2-Fluoro-4-nitrophenol in the Synthesis of Multi-Kinase Inhibitors

Introduction

2-Fluoro-4-nitrophenol is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its chemical reactivity, governed by the presence of a fluorine atom, a nitro group, and a phenolic hydroxyl group, allows for a range of synthetic transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the phenolic hydroxyl group offers another site for modification.

This application note details the use of this compound in the synthesis of multi-kinase inhibitors, using the synthesis of a Regorafenib analogue as a prime example. Regorafenib is a potent oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4]

Synthetic Application: Synthesis of a Regorafenib Analogue

The synthesis of the Regorafenib analogue from this compound involves a three-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 4-amino-3-fluorophenol (B140874).

-

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-amino-3-fluorophenol is coupled with 4-chloro-N-methylpicolinamide via an SNAr reaction to form the key diaryl ether intermediate.

-

Urea (B33335) Formation: The final step involves the formation of a urea linkage by reacting the diaryl ether intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

The overall synthetic workflow is depicted below:

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluorophenol (Reduction of this compound)

Two common and effective methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

-

Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol (B145695), Tetrahydrofuran.

-

Procedure:

-

To a solution of this compound (1 equivalent) in a mixture of ethanol and tetrahydrofuran, add 10% Pd/C (catalytic amount).

-

Stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol.[5]

-

Method B: Reduction with Tin(II) Chloride

This is a classic and robust method for nitro group reduction, particularly useful when other reducible functional groups are present.[6][7]

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, Sodium bicarbonate solution.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

-

Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (around 70-80 °C) and stir.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-3-fluorophenol.[8]

-

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol/THF | Room Temperature | 4-6 | >95 |

| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 70-80 | 2-4 | 85-95 |

Step 2: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (SNAr Reaction)

-

Materials: 4-Amino-3-fluorophenol, 4-chloro-N-methylpicolinamide, Potassium tert-butoxide (KOtBu), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-amino-3-fluorophenol (1 equivalent) in dry DMF, add potassium tert-butoxide (1.1 equivalents) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add 4-chloro-N-methylpicolinamide (1 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[9][10]

-

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 4-Amino-3-fluorophenol | 4-chloro-N-methylpicolinamide | KOtBu | DMF | 80-100 | 6-8 | 80-90 |

Step 3: Synthesis of the Regorafenib Analogue (Urea Formation)

-

Materials: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in dry DCM.

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the solid product with a small amount of cold DCM or ether to remove any unreacted isocyanate.

-

Dry the product under vacuum to obtain the final Regorafenib analogue.

-

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | DCM | Room Temperature | 2-4 | >90 |

Mechanism of Action and Signaling Pathways

Regorafenib and its analogues are multi-kinase inhibitors that target several key signaling pathways involved in cancer progression.[1][3][11] The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in tumor cell proliferation and the development of the tumor stroma.[13][15]

-

RAF-MEK-ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation and survival.[16][17][18]

The inhibition of these pathways ultimately leads to a reduction in tumor growth, progression, and metastasis.